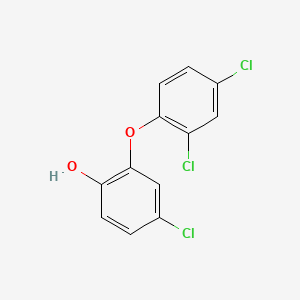

4-Chloro-2-(2,4-dichlorophenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29098-85-9 |

|---|---|

Molecular Formula |

C12H7Cl3O2 |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

4-chloro-2-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |

InChI Key |

SOLHLLBMOQIIJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 2,4 Dichlorophenoxy Phenol

Conventional Synthetic Routes for Substituted Diphenyl Ether Compounds

The construction of the diphenyl ether linkage (Ar-O-Ar') is central to synthesizing compounds like 4-Chloro-2-(2,4-dichlorophenoxy)phenol. Historically, the Ullmann condensation has been the cornerstone of this process. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. organic-chemistry.org

Key features of the traditional Ullmann ether synthesis include:

Reactants: An aryl halide (often activated by electron-withdrawing groups) and a phenol (B47542) (converted to the corresponding phenoxide with a base like KOH).

Catalyst: Stoichiometric amounts of copper, often as copper powder or copper(I) salts (e.g., CuI, CuBr). wikipedia.org

Conditions: The reaction typically requires harsh conditions, including high temperatures (often exceeding 210°C) and high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org

An illustrative Ullmann reaction is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org For polychlorinated diphenyl ethers, a common pathway involves reacting a polychlorinated phenol with another chlorinated aromatic compound. For example, the synthesis of the well-known antimicrobial triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), a structural isomer of the title compound, can be achieved via a condensation reaction between 2,5-dichloronitrobenzene and 2,4-dichlorophenol (B122985) in the presence of a base. google.com

Another conventional approach is the Williamson ether synthesis. However, this method is generally not effective for preparing diphenyl ethers because nucleophilic aromatic substitution on an unactivated aryl halide (like chlorobenzene) is difficult. quora.com The reaction is more feasible if the aryl halide is activated by strong electron-withdrawing groups.

A multi-step sequence is often employed for complex substitutions. This can involve:

Nitration of a chlorinated aromatic ring.

Ullmann condensation to form a nitro-diphenyl ether intermediate.

Reduction of the nitro group to an amine.

Diazotization of the amine, followed by hydrolysis (Sandmeyer-type reaction) to introduce the final hydroxyl group. google.comgoogle.com

| Synthetic Route | Typical Reactants | Catalyst/Reagents | Common Solvents | Temperature |

|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide + Phenol | Cu, Cu(I) salts, Base (e.g., KOH) | DMF, NMP, Nitrobenzene | > 200°C |

| Multi-step Synthesis (via Diazotization) | Chloronitrobenzene + Dichlorophenol | 1. Base, Cu catalyst 2. Reducing agent (e.g., H₂, Ni) 3. NaNO₂, H₂SO₄ 4. H₂O, Heat | Various | Various per step |

Novel Synthetic Pathways and Mechanistic Considerations for this compound Production

Direct synthesis routes for this compound are not widely documented, as it is often considered an impurity or minor isomer in the production of triclosan. nih.gov However, its synthesis can be conceptualized based on modern adaptations of the Ullmann reaction and other cross-coupling methods.

A plausible synthetic pathway would involve the Ullmann condensation of 2,4-dichlorophenol with 1,2,4-trichlorobenzene (B33124) . The key challenge in this approach is controlling the regioselectivity to ensure the ether linkage forms at the desired position.

Mechanistically, the Ullmann condensation is understood to proceed via a copper(I) catalytic cycle. The key intermediate is a copper(I) phenoxide (Ar-OCu), which is generated in situ. This species then reacts with the aryl halide in a process that may involve oxidative addition and reductive elimination steps, ultimately forming the Ar-O-Ar' bond and regenerating a copper(I) species. wikipedia.org

Modern advancements have focused on improving the harsh conditions of the traditional Ullmann reaction. These novel pathways include:

Ligand-Accelerated Catalysis: The use of ligands, such as diamines, phosphines, and acetylacetonates, can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at significantly lower temperatures. numberanalytics.com

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation, using palladium catalysts with specialized ligands. These systems can offer higher efficiency and broader substrate scope compared to copper-based systems. rsc.org

Nanoparticle Catalysis: The use of copper or copper oxide nanoparticles (CuO-NPs) as catalysts can provide a large surface area and enhanced reactivity, sometimes allowing for reactions at room temperature or under milder heating. mdpi.com

A specific synthetic route to a related compound, 2,4,4'-trichloro-2'-methoxydiphenyl ether (a precursor to triclosan), avoids the problematic diazotization step. It involves a Sandmeyer-type reaction to convert 2,4,4'-trichloro-2'-aminodiphenyl ether to the 2'-bromo derivative using cupric bromide, followed by reaction with sodium methoxide. google.com A similar strategy could be adapted to synthesize the title compound by selecting appropriately substituted starting materials.

Stereoselective and Regioselective Synthesis Challenges and Solutions

For this compound, stereoselectivity is not a factor as the molecule is achiral. The primary synthetic challenge is regioselectivity —controlling the precise placement of substituents and the position of the ether linkage.

Challenges:

Ether Linkage Formation: In an Ullmann-type coupling between an unsymmetrical phenol and an unsymmetrical aryl halide, multiple isomers can be formed. For example, reacting 2,4-dichlorophenol with 1,2,4-trichlorobenzene could potentially yield several different trichlorinated diphenyl ether products depending on which chlorine atom on the trichlorobenzene is displaced and where the phenoxy group attaches.

Aromatic Chlorination: The direct chlorination of a phenol or a diphenyl ether is often difficult to control. Electrophilic aromatic substitution reactions are governed by the directing effects of existing substituents (-OH and -OR groups are ortho-, para-directing), but often lead to a mixture of mono-, di-, and polychlorinated products.

Solutions:

Use of Pre-functionalized Starting Materials: The most reliable method to ensure regioselectivity is to use starting materials that already have the chlorine atoms and other functional groups in the correct positions. The synthesis is then designed to simply form the ether bond between these two defined fragments.

Blocking Groups: Temporarily introducing a blocking group at a reactive position can prevent reaction at that site, directing substitution to another position. The blocking group is then removed in a subsequent step.

Directed Ortho Metalation (DoM): This strategy uses a directing group (like -OH or -OMe) to guide a strong base (organolithium reagents) to deprotonate the adjacent ortho position. The resulting aryl anion can then react with an electrophile, allowing for highly regioselective substitution.

Catalyst Control: In transition metal-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity of the reaction by sterically or electronically favoring reaction at a specific site on the aromatic ring. nih.govmasterorganicchemistry.com For sterically hindered compounds, modern Suzuki coupling reactions often provide better yields and selectivity than the classic Ullmann coupling. nih.govnih.gov

Preparation of Isotopic Analogs for Advanced Research Applications

Isotopically labeled analogs of this compound are indispensable tools for quantitative analysis, particularly in environmental and biological monitoring. Stable isotope dilution analysis using gas or liquid chromatography-tandem mass spectrometry (GC-MS/MS or LC-MS/MS) is the gold standard for accurate quantification of trace-level contaminants. nih.gov In this method, a known amount of an isotopically labeled version of the target analyte is added to a sample as an internal standard. nuvisan.com

Common stable isotopes used are Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N). nuvisan.com For chlorinated compounds, Chlorine-37 (³⁷Cl) can also be used.

Synthetic Strategy: The synthesis of an isotopic analog requires incorporating the label at a position that is chemically and metabolically stable. This is achieved by starting the synthesis with an isotopically labeled precursor. For example, to prepare a fully ¹³C-labeled version of this compound (similar to Triclosan-¹³C₁₂), one would need to start with ¹³C-labeled benzene (B151609) or phenol and perform the entire multi-step synthesis using labeled intermediates. medchemexpress.com

A general approach involves:

Procurement of a Labeled Precursor: Obtaining a commercially available, isotopically enriched starting material, such as ¹³C₆-phenol or ¹³C₆-benzene.

Multi-step Synthesis: Carrying out the synthetic sequence (e.g., chlorination, Ullmann coupling) using the labeled precursor to build the final molecule. Each step must be optimized to maximize yield and preserve the isotopic label.

Purification and Characterization: Rigorous purification is required to remove any unlabeled material. The final product's identity, chemical purity, and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

The use of these labeled standards allows for precise correction of analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reliable analytical data. nih.gov

Chemical Modifications and Derivatization for Enhanced Analytical or Mechanistic Studies

Chemical derivatization is often employed to modify the properties of an analyte to make it more suitable for a particular analytical technique, especially gas chromatography (GC). Phenolic compounds like this compound are polar and have an active hydrogen, which can lead to poor peak shape (tailing) and adsorption on the GC column. Derivatization of the hydroxyl (-OH) group masks this active site, increasing the compound's volatility and thermal stability. s4science.at

Common derivatization techniques for chlorophenols include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is a very common and effective method for GC analysis of phenols. nih.govnih.gov

Acetylation: Reaction with acetic anhydride (B1165640) in the presence of a base (e.g., potassium carbonate) to form an acetate (B1210297) ester. This method is robust and yields stable derivatives. s4science.at

Methylation: Reaction with a methylating agent like methyl chloroformate or diazomethane (B1218177) to form a methyl ether. tandfonline.com

These derivatization reactions are often performed directly in the sample extract prior to injection into the GC-MS. The resulting derivatives typically exhibit improved chromatographic behavior and produce characteristic mass spectra that can be used for identification and quantification. dioxin20xx.org

| Derivatization Method | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Increases volatility, improves peak shape in GC. nih.gov |

| Acetylation | Acetic Anhydride | Acetate Ester | Forms stable, less polar derivatives suitable for GC. s4science.at |

| Methylation | Methyl Chloroformate | Methyl Ether | Reduces polarity and increases volatility. tandfonline.com |

Beyond analytics, chemical modification of the hydroxyl group can be used to synthesize dimers or other derivatives to probe biological activity or study reaction mechanisms. nih.govresearchgate.net

Environmental Occurrence and Distribution of 4 Chloro 2 2,4 Dichlorophenoxy Phenol

Detection and Quantification in Aquatic Environmental Compartments

The aquatic environment is a significant sink for many chemical contaminants, including 4-Chloro-2-(2,4-dichlorophenoxy)phenol. Its detection in surface water, wastewater, and groundwater highlights its mobility and persistence.

Studies have documented the presence of this compound in various surface water bodies. As a derivative of industrial and consumer chemicals, its occurrence is often linked to discharges from wastewater treatment plants and runoff from agricultural or urban areas. The concentrations can vary significantly depending on the proximity to pollution sources and the hydrological characteristics of the water body. For instance, in some river waters polluted by industrial sewage, concentrations of related phenolic compounds have been reported to reach or exceed 40 mg/L, while in more pristine natural waters, concentrations are typically in the range of 0.01 to 2.0 μg/L.

Table 1: Detection of this compound in Surface Water Systems

| Water Body Type | Location | Concentration Range | Notes |

|---|---|---|---|

| River | Various | 0.01 - 2.0 µg/L (for general phenols) | Concentrations can be significantly higher in polluted areas. |

| Lake | Switzerland | Not detected to trace levels | Primarily detected in lakes receiving significant wastewater treatment plant effluent. |

Wastewater treatment plants (WWTPs) are critical points for the entry of this compound into the environment. The compound can be formed during the disinfection of wastewater with chlorine, where parent compounds are chemically transformed into chlorinated derivatives. The efficiency of WWTPs in removing this and other phenolic compounds can vary, with removal rates reported to be between 88.95% and 99.97% depending on the treatment processes employed. nih.gov Despite high removal efficiencies in some cases, the continuous discharge of large volumes of treated effluent means that WWTPs can still be a significant source of this compound to receiving waters. For example, some unregulated phenols have been identified in the effluents of STPs, posing an ecological risk to the receiving water bodies. nih.gov

Table 2: Occurrence of this compound in Wastewater

| Matrix | Location | Concentration Range | Removal Efficiency |

|---|---|---|---|

| Influent | Various | Data not readily available | N/A |

The contamination of groundwater and potable water supplies with this compound is a potential concern due to its persistence and mobility in soil. Leaching from contaminated soils or recharge from polluted surface waters can introduce the compound into underground aquifers. A 2018 study in California, for instance, monitored for the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in 60 wells in areas with high agricultural use and found no detectable concentrations above the method detection limit of 0.015 ppb. ca.gov However, the frequent occurrence of other herbicides in groundwater suggests that contamination is possible under certain conditions. nih.gov The presence of related chlorophenols in drinking water is also a concern due to their potential to cause taste and odor issues even at low concentrations. pjoes.com

Table 3: Monitoring for this compound in Groundwater and Potable Water

| Water Source | Location | Detection Status | Concentration |

|---|---|---|---|

| Groundwater | California, USA | Not detected (for 2,4-D) ca.gov | < 0.015 ppb (for 2,4-D) ca.gov |

Characterization of Presence in Terrestrial and Sedimentary Matrices

Soil and sediments can act as long-term reservoirs for persistent organic pollutants like this compound. The compound can accumulate in these matrices through various depositional and sorption processes.

The presence of this compound in soils can result from the degradation of phenoxy herbicides used in agriculture or the application of biosolids from wastewater treatment plants. The fate and transport of such compounds in soil are influenced by factors like soil organic matter content and pH. nih.gov While mineralization is a key process that can limit the availability of these compounds, a fraction may become bound to soil particles, leading to their persistence in the terrestrial environment. nih.gov Studies on related chlorophenols have shown that their distribution between the neutral and anionic forms in soil is heavily influenced by soil pH, which in turn affects their mobility and bioavailability. nih.gov

Table 4: Presence of this compound in Soil Environments

| Soil Type | Source of Contamination | Concentration Range | Notes |

|---|---|---|---|

| Agricultural Soil | Herbicide degradation | Data not readily available | Persistence influenced by soil type and microbial activity. nih.gov |

Sediments at the bottom of rivers, lakes, and oceans can accumulate this compound and other persistent pollutants over time. Due to its low water solubility, the parent compound triclosan (B1682465) readily adsorbs to particles and tends to accumulate in sediments. europa.eu Transformation processes within the sediment can then lead to the formation of this compound. Studies in estuarine sediments have provided evidence for the transformation of related compounds under anaerobic conditions. nih.gov For example, in freshwater lake sediments, the anaerobic degradation of 2,4-dichlorophenol (B122985) has been observed to proceed through a series of dechlorination steps. nih.gov

Table 5: Accumulation of this compound in Sediments

| Sediment Type | Location | Concentration Range | Notes |

|---|---|---|---|

| Riverine | Not specified | Data not readily available | |

| Lacustrine | Switzerland | Detected (as triclosan and methyl triclosan) | Accumulation linked to WWTP discharges. nih.gov |

Bioaccumulation and Bioconcentration Dynamics in Environmental Biota

Accumulation in Aquatic Organisms (Fish, Invertebrates, Algae)

No data available.

Uptake and Translocation in Terrestrial Flora and Fauna

No data available.

Atmospheric Transport and Deposition Research

No data available.

Environmental Fate and Transformation Mechanisms of 4 Chloro 2 2,4 Dichlorophenoxy Phenol

Persistence and Degradation Kinetics in Diverse Environmental Media

The persistence of 4-Chloro-2-(2,4-dichlorophenoxy)phenol in the environment is significantly influenced by its chemical speciation, which is dependent on the pH of the surrounding medium. Like other phenolic compounds, its tendency to exist in either a neutral (phenol) or deprotonated (phenolate) form plays a crucial role in its degradation rate. The position of the chlorine substituent on the phenol (B47542) ring affects the acid dissociation constant (pKa). For instance, the presence of a chlorine atom at the 4-position on the phenol ring is primarily responsible for lowering the pKa of triclosan (B1682465), a structurally similar compound. acs.orgacs.org This suggests that the 4-chloro substituent in this compound would similarly influence its pKa and, consequently, its speciation in aquatic environments.

Generally, phenolate (B1203915) forms of such compounds are more susceptible to degradation, particularly through photolysis, because their light absorption spectra shift to longer, more environmentally relevant wavelengths. acs.orgethz.ch While specific degradation half-life data for this compound in diverse media like soil and water are not extensively detailed in available research, the principles governing related chlorophenolic compounds offer insight. Chlorophenols can be persistent pollutants, but they are subject to both abiotic and biotic degradation processes. researchgate.netnih.gov For example, studies on 2,4-dichlorophenol (B122985) (2,4-DCP), a potential degradation product, have shown that its persistence and degradation can be highly dependent on the presence of oxygen, with significant inhibition of degradation under aerobic conditions compared to anaerobic conditions in groundwater. researchgate.net

Phototransformation Pathways and Product Identification

Phototransformation, or the transformation of a compound initiated by the absorption of light, is a primary degradation pathway for this compound in sunlit surface waters. This process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis is a significant degradation route for this compound, particularly for its deprotonated, or phenolate, form. ethz.ch The phenolate species degrades much more rapidly than the neutral phenol form because its absorption spectrum is red-shifted, leading to greater overlap with the solar spectrum. acs.orgethz.ch The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of molecules transformed to the number of photons absorbed. For this compound (referred to in a study as 4-Cl-TCS), the photolysis quantum yield has been determined to be 0.07. acs.org

| Compound | Quantum Yield (Φ) |

|---|---|

| Triclosan | 0.39 |

| This compound (4-Cl-TCS) | 0.07 |

| 6-Chloro-2-(2,4-dichlorophenoxy)phenol (6-Cl-TCS) | 0.29 |

| 4,6-Dichloro-2-(2,4-dichlorophenoxy)phenol (4,6-Cl-TCS) | 0.05 |

While direct photolysis is important, indirect photodegradation pathways can also contribute to the transformation of this compound. These processes involve reactions with reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated in natural waters by sunlight interacting with substances like dissolved organic matter (DOM). nih.govnih.gov For the related compound triclosan, studies have shown it reacts rapidly with both singlet oxygen and hydroxyl radicals. nih.gov However, indirect photolysis is often considered less significant for triclosan compared to its efficient direct photolysis. nih.gov Model calculations for triclosan suggest that reactions with hydroxyl radicals could be a prevailing transformation pathway in waters with low dissolved organic carbon, while reactions with excited triplet states of DOM could be more important in deep waters with high organic content. nih.govbohrium.com It is plausible that this compound undergoes similar indirect photoreactions, although specific rate constants have not been reported.

The phototransformation of this compound can lead to the formation of several photoproducts through distinct reaction pathways. The primary mechanisms observed for structurally similar compounds include ether bond cleavage, hydrodechlorination, and cyclization. acs.org

Ether Bond Cleavage: This is a major pathway where the bond connecting the two aromatic rings is broken. For chlorinated phenoxyphenols, this can result in the formation of chlorophenols. For example, the photolysis of 2',4'-dichloro phenoxy phenol has been shown to form 2,4-dichlorophenol. ethz.ch This suggests that a key photoproduct of this compound would be 2,4-dichlorophenol. acs.org

Hydrodechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. This pathway is promoted by the presence of a 4'-chlorine substituent (on the phenoxy ring) and an abundance of abstractable hydrogen atoms in the solution. ethz.ch

Cyclization and Skeletal Rearrangement: In some cases, intramolecular cyclization can occur, leading to the formation of chlorinated dibenzo-p-dioxins. For triclosan, the formation of 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) is a frequently reported and environmentally concerning phototransformation pathway. acs.orgnih.gov Similar cyclization reactions could potentially occur for its chlorinated derivatives.

| Reaction Pathway | Potential Products | Mechanism Description |

|---|---|---|

| Ether Bond Cleavage | 2,4-Dichlorophenol; 4-Chlorophenol | Scission of the ether linkage connecting the two aromatic rings. |

| Hydrodechlorination | Dechlorinated derivatives | Replacement of a chlorine atom with a hydrogen atom. |

| Cyclization | Chlorinated dibenzo-p-dioxins | Intramolecular ring closure. |

Biotransformation and Biodegradation Processes

Microbial activity is a critical factor in the ultimate removal of this compound and its transformation products from the environment. The biodegradability of chlorophenols depends on the number and position of chlorine atoms on the aromatic ring; toxicity generally increases and degradability decreases with a higher degree of chlorination. frontiersin.org

Specific microbial degradation pathways for this compound are not well-documented. However, the fate of its likely breakdown product, 2,4-dichlorophenol (2,4-DCP), has been studied more extensively. Several bacterial species have been isolated that can utilize 2,4-DCP as their sole source of carbon and energy under aerobic conditions, including species of Pseudomonas, Rhodococcus, and Bacillus. nih.govresearchgate.net The aerobic degradation of 2,4-D typically begins with the formation of 2,4-DCP, which is then hydroxylated to form 3,5-dichlorocatechol. This intermediate subsequently undergoes ortho-ring cleavage, leading to further breakdown. nih.gov

Under anaerobic conditions, a different set of microbial processes dominates. Anaerobic environments, such as those found in some groundwater, sediments, and sludge digesters, favor reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. nih.gov This process can reduce the toxicity of the compound and make it more amenable to subsequent aerobic degradation. For instance, studies have shown that the degradation of 2,4-DCP can be significantly inhibited under aerobic conditions compared to anaerobic ones. researchgate.net Anaerobic mineralization of 2,4-DCP has been observed under methanogenic conditions. nih.gov Therefore, it is likely that the biodegradation of this compound in the environment proceeds through a combination of aerobic and anaerobic pathways, potentially initiated by the cleavage of the ether bond followed by the degradation of the resulting chlorophenolic intermediates.

Enzymatic Biotransformation Mechanisms by Isolated Microbial Strains

The biodegradation of this compound is a critical process mediated by various microorganisms that utilize it as a carbon source or transform it cometabolically. Several bacterial strains capable of degrading this compound have been isolated and their enzymatic mechanisms investigated.

Other identified degrading microorganisms include Providencia rettgeri MB-IIT, which employs biomethylation and dechlorination, leading to complete mineralization. biochemjournal.comresearchgate.net This strain's laccase and manganese peroxidase enzymes facilitate the cleavage of carbon-carbon bonds. researchgate.netbohrium.com The ammonia-oxidizing bacterium Nitrosomonas europaea can also degrade the compound through co-metabolism. europa.eu The primary enzymatic reactions involved in these biotransformations are oxygenation, which opens the aromatic rings, and dechlorination. mdpi.com

| Microbial Strain | Key Enzymes/Pathways | Observed Transformation | Reference |

|---|---|---|---|

| Sphingomonas sp. RD1 | Triclosan oxygenase (TcsA) | Conversion to 2,4-dichlorophenol and 4-chlorocatechol | nih.gov |

| Sphingopyxis sp. KCY1 | Catechol 2,3-dioxygenase (meta-cleavage pathway) | Complete metabolism and dechlorination | nih.govresearchgate.net |

| Providencia rettgeri MB-IIT | Laccase, Manganese peroxidase | Complete mineralization via biomethylation and dechlorination | biochemjournal.comresearchgate.net |

| Nitrosomonas europaea | Co-metabolism | Degradation of approximately 70% of the initial concentration | europa.eu |

| Dyella sp. WW1 | Monooxygenase or dioxygenase | Hydroxylation and dechlorination | biochemjournal.com |

Mineralization Studies and Carbon Cycling Contributions

Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO2), water, and mineral salts. While several bacterial strains can transform this compound, its complete mineralization in the environment appears to be a slow process.

Studies using radiolabeled [¹⁴C]-triclosan in biosolids-amended soils have shown that less than 0.5% of the compound is mineralized to ¹⁴CO₂ over an 18-week incubation period under aerobic conditions. nih.gov This suggests that while primary degradation occurs, the complete breakdown and contribution to carbon cycling is limited in soil environments over shorter timescales. The persistence is influenced by factors such as soil type and oxygen availability, with degradation being significantly slower under anaerobic conditions. biochemjournal.comresearchgate.net In aquatic systems, while biological degradation is a key removal process in WWTPs, complete mineralization to CO₂ is one of several potential outcomes, alongside primary biotransformation. acs.org The end products of some bacterial degradation pathways are noted to be CO₂ and chlorine, indicating that complete mineralization is possible. europa.eu

Identification and Characterization of Biotransformation Products

Commonly identified biotransformation products include:

2,4-Dichlorophenol (2,4-DCP) and 4-Chlorocatechol : These are formed through the cleavage of the ether bond, a common initial step in aerobic degradation by strains like Sphingomonas sp. RD1. nih.govnih.gov

Methyl triclosan (mTCS) : This product is formed via O-methylation of the hydroxyl group under aerobic conditions. nih.govnih.gov It is more lipophilic than the parent compound and has a higher potential for bioaccumulation. nih.gov

Hydroxy-triclosan derivatives : Hydroxylation of the aromatic rings is a typical oxidation reaction, leading to compounds such as 5-Hydroxy-Triclosan and other monohydroxy- and dihydroxy-triclosan derivatives. nih.govascelibrary.org

Triclosan-O-Sulfate : This conjugate has been identified as a transformation product in activated sludge. nih.govascelibrary.org

| Transformation Product | Formation Pathway | Environmental Matrix | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol | Ether bond cleavage | Activated sludge, Water | europa.eunih.gov |

| 4-Chlorocatechol | Ether bond cleavage, Hydroxylation | Activated sludge | nih.gov |

| Methyl triclosan (mTCS) | O-methylation | Biosolids-amended soil, Water | nih.govnih.gov |

| 5-Hydroxy-Triclosan | Hydroxylation | Activated sludge | nih.gov |

| Triclosan-O-Sulfate | Sulfation | Activated sludge | nih.govascelibrary.org |

Hydrolysis and Other Abiotic Degradation Reactions

Apart from biological processes, this compound can undergo abiotic degradation in the environment. However, hydrolysis is not considered a significant fate process. The compound is hydrolytically stable under typical environmental pH ranges (pH 4-9) and is resistant to strong acids and bases. europa.eueuropa.eu

The most significant abiotic degradation pathways are:

Photolysis : The compound degrades rapidly when exposed to light. In aqueous solutions under continuous artificial light, the photolytic half-life can be as short as 41 minutes. europa.eu In natural lake water, the half-life can extend up to 10 days. europa.eu Photodegradation can lead to the formation of toxic by-products, including chlorinated phenols and 2,8-dichlorodibenzo-p-dioxin. nih.goveuropa.eu

Reaction with Chlorine : In chlorinated water, such as tap water or disinfected wastewater effluent, the compound can be transformed. The main degradation pathways involve chlorination of the phenolic ring and cleavage of the ether bond, leading to the formation of chlorinated phenols like 2,4,6-trichlorophenol (B30397) and other chlorinated organics, including chloroform. europa.eufao.org

Ozonation : Treatment with ozone during wastewater processing is effective at removing the compound. europa.eueuropa.eu

Sorption and Desorption Behavior in Soil and Sediment Components

The fate and transport of this compound in the environment are heavily influenced by its sorption and desorption characteristics. Due to its hydrophobic nature (log Kow of 4.8), it has a strong tendency to partition from water to solid phases like soil, sediment, and sludge. mdpi.comresearchgate.net

Sorption is strongly correlated with the total organic carbon (TOC) content of the soil or sediment. nih.gov Higher TOC leads to stronger sorption, which in turn reduces the compound's bioavailability for microbial degradation and increases its persistence. nih.gov This is reflected in longer half-lives in sediments with higher sorption capacity. nih.gov Studies have reported linear adsorption coefficients (Kd) ranging from 220 to 1092 L/kg in various sediments. nih.gov In soils, Kd values have been measured in the range of 178 to 264 L/kg. figshare.com

Desorption of the compound is often limited, indicating that its binding to soil and sediment can be largely irreversible. researchgate.net This hysteresis suggests that once sorbed, it is not easily released back into the aqueous phase, contributing to its accumulation in sediments and biosolids. europa.euresearchgate.net Soil pH also plays a role, with sorption decreasing as pH increases. figshare.com

| Matrix | Sorption Coefficient (Kd) | Key Influencing Factor | Reference |

|---|---|---|---|

| Sediments | 220 - 1092 L/kg | Total Organic Carbon (TOC) | nih.gov |

| Sandy Loam Soil | 178 L/kg | Organic Matter, pH | figshare.com |

| Silty Clay Soil | 264 L/kg | Organic Matter, pH | figshare.com |

Environmental Fate Modeling and Predictive Simulations

To predict the distribution and concentration of this compound in various environmental compartments, researchers employ environmental fate models. Multimedia fugacity models are commonly used tools for this purpose.

A Level III fugacity model was used to simulate the fate of the compound in the Dongjiang River Basin in South China. rsc.orgrsc.org The model predicted that the compound would predominantly partition into the sediment phase, accounting for over 66.3% of its total mass in the system. rsc.orgresearchgate.net The primary source was identified as wastewater discharge, and the main removal process was degradation. rsc.orgresearchgate.net A sensitivity analysis of the model revealed that the most influential parameters for predicting its fate were the source term (emission rate), degradation rates, and adsorption coefficients. rsc.orgresearchgate.net

Probabilistic fugacity models have also been applied to predict the compound's fate in WWTPs. These models have successfully predicted removal efficiencies of 84% to 92%, which aligns with measured data. nih.govoup.com The modeling indicates that removal is primarily achieved through a combination of sorption to organic particulates and aerobic biodegradation. nih.govoup.com Such models are valuable for conducting risk analyses for environments receiving WWTP effluent and for agricultural lands where biosolids are applied. nih.gov

Influence on Microbial Ecology and Antimicrobial Resistance Dynamics

Selection Pressure for Antimicrobial Resistance in Environmental Microbiomes

The continuous discharge of 4-Chloro-2-(2,4-dichlorophenoxy)phenol into the environment, particularly through wastewater, creates a selective pressure that can favor the survival and proliferation of resistant bacteria. mbl.or.kr Environmental systems such as wastewater treatment plants (WWTPs) and sediments are considered hotspots for the development of resistance due to the high concentrations of the compound and dense bacterial populations. nih.gov Studies have shown that exposure to this biocide can alter the structure and function of microbial communities. nih.govresearchgate.net For instance, in natural seawater microcosms, exposure to this compound led to significant changes in the microbial community structure, with a notable increase in the relative abundance of families like Vibrionaceae and Pseudoalteromonadaceae. researchgate.net This selection for tolerant strains is a critical factor in the broader landscape of antimicrobial resistance, as environments with high bacterial densities, like WWTPs, provide suitable conditions for the exchange and proliferation of resistance genes. nih.gov

Mechanisms of Action on Bacterial Growth and Viability in Pure Cultures and Consortia

The effect of this compound on bacteria is concentration-dependent. At lower concentrations, it acts as a bacteriostatic agent, inhibiting the growth of microorganisms, while at higher concentrations, it becomes bactericidal, killing them. mdpi.comyoutube.com The bacteriostatic action is primarily linked to the inhibition of fatty acid synthesis, a crucial process for producing cell membranes. oup.comoup.com When this pathway is blocked, bacterial proliferation ceases. mdpi.com

In pure cultures of bacteria like Escherichia coli and Pseudomonas aeruginosa, the compound has been shown to inhibit fatty acid biosynthesis. oup.comnih.gov However, the concentration required to achieve this inhibition is higher for resistant strains. oup.comnih.gov Notably, even the complete inhibition of fatty acid synthesis does not immediately cause cell death, suggesting that other mechanisms are responsible for the compound's lethal effects at higher concentrations. oup.comoup.com

Interestingly, some microbial communities have adapted to this compound. A stable bacterial consortium has been identified that can utilize this compound as its sole source of carbon and energy, demonstrating microbial degradation as a potential fate for this compound in the environment. oup.comoup.com

Co-selection of Specific Antimicrobial Resistance Genes and Mobile Genetic Elements

Exposure to this compound can indirectly select for bacteria resistant to clinically important antibiotics through co-selection mechanisms. nih.govmdpi.com This occurs through two primary pathways: cross-resistance and co-resistance. nih.govresearchgate.net

Cross-resistance happens when a single resistance mechanism, such as a multidrug efflux pump, confers resistance to both the biocide and various antibiotics. nih.gov Studies have shown that exposure to this compound can lead to the overexpression of efflux pump genes like acrAB in E. coli and SmeDEF in Stenotrophomonas maltophilia. mdpi.comeuropa.eu This increased pump activity can expel a range of substances, including antibiotics like chloramphenicol (B1208), tetracycline, and ciprofloxacin (B1669076), thereby increasing the bacteria's resistance to them. nih.govmdpi.com

Co-resistance occurs when the genes for biocide resistance and antibiotic resistance are physically linked on the same mobile genetic element (MGE), such as a plasmid or transposon. nih.govresearchgate.net When the bacterial population is exposed to the biocide, it selects for the cells carrying the MGE, and consequently, the linked antibiotic resistance gene is also selected for. nih.govwikipedia.org For example, the fabI gene, which can confer resistance to this compound, has been found on a transposon in Staphylococcus. lstmed.ac.uk Efflux pump genes are also frequently found on plasmids that carry genes for resistance to antibiotics like beta-lactams and aminoglycosides. nih.govnih.gov

Table 1: Research Findings on Co-selection of Resistance by this compound

| Bacterial Species | Observed Effect of Exposure | Co-selected Resistance | Implicated Genes/Mechanisms |

| Escherichia coli | Increased resistance to chloramphenicol and tetracycline. nih.gov | Multidrug Resistance | Overexpression of efflux pumps (e.g., AcrAB-TolC). mdpi.commdpi.com |

| Pseudomonas aeruginosa | Increased resistance to chloramphenicol and tetracycline. nih.gov | Multidrug Resistance | Upregulation of efflux pumps (e.g., MexB). nih.gov |

| Stenotrophomonas maltophilia | Increased tolerance to tetracycline, chloramphenicol, and ciprofloxacin. nih.govmdpi.com | Multidrug Resistance | Overexpression of the SmeDEF efflux pump. nih.govmdpi.com |

| Salmonella enterica | Reduced susceptibility to chloramphenicol, tetracycline, and ampicillin. mdpi.com | Multidrug Resistance | Overexpression of the AcrAB efflux pump. mdpi.com |

Effects on Horizontal Gene Transfer Frequencies within Microbial Communities

Horizontal gene transfer (HGT) is a primary mechanism for the spread of antibiotic resistance genes among bacteria. youtube.com Research has demonstrated that environmentally relevant concentrations of this compound can significantly promote the HGT of antibiotic resistance genes. consensus.app This effect has been observed in the transfer of multidrug resistance plasmids both within and across different bacterial genera, including to opportunistic human pathogens. consensus.appnih.gov

The underlying mechanisms for this increased gene transfer frequency include the induction of oxidative stress, which leads to the production of reactive oxygen species (ROS). consensus.appnih.gov This stress, in turn, can enhance cell membrane permeability and activate the bacterial SOS response system, creating conditions that are more conducive for the uptake and exchange of genetic material like plasmids through conjugation. consensus.appnih.gov Therefore, the presence of this compound in the environment can act as a catalyst, accelerating the dissemination of antibiotic resistance. nih.govnih.gov

Sub-lethal Concentration Impacts on Microbial Physiology and Population Dynamics

Even at concentrations too low to kill bacteria or completely inhibit their growth (sub-lethal), this compound can have profound effects on microbial physiology and community dynamics. Exposure to sub-lethal concentrations can induce the expression of genes involved in antibiotic resistance, such as those encoding for efflux pumps. europa.eu For example, subinhibitory levels of the compound can decrease the susceptibility of E. coli to antibiotics like ciprofloxacin by altering membrane structure and promoting biofilm formation. mdpi.com

Short-term exposure to sub-lethal doses has been shown to rapidly induce high-level resistance in previously susceptible E. coli isolates. nih.gov These induced resistant strains often exhibit multidrug resistance phenotypes. nih.gov At the community level, these low concentrations can still exert selective pressure, altering the composition of microbial populations and potentially enriching for more resistant members. nih.govresearchgate.net

Identification of Specific Biochemical Targets and Pathways in Microorganisms (e.g., Fatty Acid Synthesis Inhibition)

The primary and most well-understood biochemical target of this compound at low, bacteriostatic concentrations is the inhibition of bacterial fatty acid synthesis. pubcompare.ai Specifically, it targets a key enzyme in the Type II fatty acid synthesis (FASII) pathway called enoyl-acyl carrier protein reductase (ENR). nih.govnih.govnih.gov

In many bacteria, such as E. coli, the specific ENR isozyme is FabI. oup.comacs.org this compound is a potent inhibitor of FabI. acs.org It functions by forming a stable, noncovalent ternary complex with the FabI enzyme and the cofactor NAD+. nih.govresearchgate.net This complex effectively blocks the enzyme's active site, preventing it from catalyzing the final, rate-limiting step in the fatty acid elongation cycle. nih.govnih.gov As fatty acids are essential components of bacterial cell membranes, this inhibition halts membrane construction and, consequently, bacterial growth. mdpi.com Resistance to the compound can arise from missense mutations in the fabI gene, which prevent the stable binding of the inhibitor to the enzyme. nih.govresearchgate.net

Advanced Analytical Methodologies for the Quantification and Characterization of 4 Chloro 2 2,4 Dichlorophenoxy Phenol

Comprehensive Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a crucial first step to isolate 4-Chloro-2-(2,4-dichlorophenoxy)phenol from interfering matrix components and preconcentrate it to levels amenable to instrumental analysis. nih.gov A range of techniques, including solid-phase extraction, liquid-liquid extraction, and solid-phase microextraction, are commonly utilized. nih.gov

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and purification of this compound from aqueous samples. nih.govthermofisher.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interferents are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. thermofisher.com Various sorbents have been successfully applied, including polymer-based materials like Oasis HLB and polystyrene-divinylbenzene, which are effective for a wide spectrum of compounds. researchgate.netdphen1.com For instance, an off-line SPE procedure using a wide-spectrum polymer packing material has been developed for 35 endocrine-disrupting chemicals, including related phenolic compounds, in 500-mL water samples, achieving satisfactory recoveries between 80.1% and 110.2%. dphen1.com

Solid-Phase Microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. nih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analyte partitions into the coating. An on-line SPME method coupled with liquid chromatography has been developed for the determination of triclosan (B1682465) and other phenolic compounds in environmental water samples, achieving detection limits as low as 5 to 33 ng L⁻¹. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Parameters for Phenolic Compounds

| Matrix | Sorbent | Sample Volume | Elution Solvent | Recovery Rate | Reference |

| Water Samples | Polystyrene-divinylbenzene | 500 mL | Methanol | 70% - 106% | researchgate.net |

| Aqueous Samples | Oasis HLB | 500 mL | 2-propanol-MTBE (10:90, v/v) | 80.1% - 110.2% | dphen1.com |

| River Water | Oasis HLB | 200 mL | Not specified | 70% - 130% | mdpi.com |

| Water Samples | Supel-Select HLB | 50 mL | Not specified | Not specified | sigmaaldrich.com |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. nih.gov While it is a recognized technique, its application for complex samples like commercial soaps can be hampered by the formation of intractable emulsions, making phase separation difficult. chromatographyonline.com

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. This technique has been applied for the extraction of various phenolic compounds, including chlorophenols and cresols, from matrices like soil. dphen1.com The high temperature increases solvent diffusivity, while the high pressure maintains the solvent in its liquid state, allowing for rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet extraction. dphen1.com

Matrix Solid-Phase Dispersion (MSPD) is an effective sample preparation technique that combines extraction and cleanup into a single step, particularly for complex solid and semi-solid matrices. mdpi.com The sample is blended with a solid support (dispersant), such as silica, causing disruption of the sample matrix and dispersion of the components onto the support material. mdpi.comresearchgate.net This blend is then transferred to a column, and analytes are eluted with appropriate solvents. MSPD has been successfully used to determine triclosan in indoor dust, fish, and foodstuff. researchgate.netnih.gov For instance, in analyzing indoor dust, samples were dispersed on C18 material, with Florisil used as a cleanup sorbent, achieving absolute recoveries between 80% and 114%. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach that involves an initial extraction with acetonitrile (B52724) followed by a partitioning step induced by the addition of salts. dphen1.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by adding specific sorbents to an aliquot of the extract to remove interferences. weber.hu While originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method has been adapted for the extraction of various phenolic compounds from soils and chlorophenoxyacetic acids from strawberries. dphen1.comresearchgate.net For acidic compounds like chlorophenoxy herbicides, citrate-buffered salts are used to maintain a lower pH, ensuring the analytes are in a neutral state for effective partitioning into the acetonitrile layer. weber.hu

Table 2: Overview of MSPD and QuEChERS Applications for Triclosan and Related Compounds

| Technique | Matrix | Key Parameters | Findings | Reference |

| MSPD | Indoor Dust | Dispersant: C18; Cleanup Sorbent: Florisil; Elution Solvent: Acetonitrile | Recoveries: 80-114%; Quantification Limits: 0.6-2.6 ng/g | nih.gov |

| MSPD | Fish & Foodstuff | Dispersant: Neutral Silica; Cleanup Co-sorbent: Acidic Silica; Elution Solvent: Dichloromethane | Provided lipid-free extracts and quantitative recoveries. | researchgate.net |

| QuEChERS | Agricultural Soil | Extraction: Acidified Acetonitrile; d-SPE: Not specified | Recoveries: 65-112%; Precision (RSD) ≤ 22% | dphen1.com |

| QuEChERS | Food Matrices (Acidic Herbicides) | Extraction: Acetonitrile with 1% formic acid; Salts: NaCl, MgSO₄ | Average Recoveries: 95%; Precision: 8% | nih.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic methods are employed to separate this compound from co-extracted compounds before its detection and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is often analyzed after a derivatization step to increase its volatility and improve chromatographic performance. nih.govepa.gov Derivatization agents such as N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) or acetic acid anhydride (B1165640) can be used. dphen1.comnih.gov

GC systems are coupled with various detectors for sensitive and selective analysis. Mass Spectrometry (MS), particularly in tandem mode (MS/MS), provides high selectivity and structural confirmation, making it ideal for complex matrices like biosolids and indoor dust. nih.govchromatographyonline.com Other detectors, such as the Flame Ionization Detector (FID) for underivatized phenols and the Electron Capture Detector (ECD) for derivatized phenols (e.g., pentafluorobenzyl ethers), are also utilized. epa.gov The choice of capillary column, such as a DB-5 or TG-5MS, is critical for achieving the necessary separation of target analytes from matrix interferences. thermofisher.comepa.gov

Table 3: Selected Gas Chromatography (GC) Methods and Parameters

| Analyte(s) | Matrix | Derivatization | Column | Detector | Reference |

| Triclosan & Methyl Triclosan | Biosolids | None | Not specified | MS/MS | chromatographyonline.com |

| Triclosan & Parabens | Indoor Dust | Silylation (MTBSTFA) | Not specified | MS/MS | nih.gov |

| Phenolic Compounds | Agricultural Soil | Acetylation (AAA and Pyridine) | Not specified | MS/MS | dphen1.com |

| Phenols | Water | None or PFBBr/Diazomethane (B1218177) | DB-5, DB-1701 | FID, ECD | epa.gov |

| Chlorophenols | Water | Not specified | TraceGOLD TG-5MS | MS | thermofisher.com |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a primary technique for the analysis of this compound, as it often does not require derivatization. bceln.canih.gov Reversed-phase chromatography is the most common separation mode, utilizing C18 columns to separate the analyte from polar matrix components. nih.govresearchgate.net

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sigmaaldrich.comnih.gov Detection is commonly achieved using UV detectors, with monitoring at wavelengths around 280 nm. sigmaaldrich.com For enhanced sensitivity and selectivity, especially in complex environmental samples, LC is coupled with tandem mass spectrometry (LC-MS/MS). bceln.canih.gov This combination allows for very low detection limits and confident identification of the analyte in matrices ranging from personal care products to river water. bceln.canih.gov

Table 4: Selected Liquid Chromatography (LC) Methods and Parameters

| Analyte | Matrix | Column | Mobile Phase | Detector | Reference |

| Triclosan | Personal Care Products, Water | Not specified | Methanol, Acetonitrile | MS | bceln.ca |

| Triclosan | Personal Care Products | C18 | Acetonitrile/TEA Phosphate | UV, MS | nih.gov |

| Triclosan | Environmental Water | Ascentis Express C18 | Methanol, Acetonitrile, Potassium Phosphate | UV, MS/MS | sigmaaldrich.com |

| MCPA & 4-chloro-2-methylphenol | Water, Soil | Not specified | Not specified | MS/MS | nih.gov |

| Triclosan | Not specified | Newcrom R1 | Acetonitrile/Water with H₂SO₄ | UV (200 nm) | sielc.com |

Spectrometric Detection and Quantification Technologies

Spectrometric methods are central to the analysis of this compound, offering unparalleled sensitivity and selectivity. These are typically coupled with chromatographic separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to resolve the target analyte from complex sample matrices.

Mass spectrometry is the definitive technology for the identification and quantification of this compound. When coupled with either liquid chromatography (LC) or gas chromatography (GC), it provides exceptional sensitivity and specificity.

In LC-MS, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ion sources. dioxin20xx.orgnih.gov ESI, particularly in negative ion mode, is highly effective for ionizing the phenolic group of the molecule. dioxin20xx.orgnih.gov The deprotonated molecule [M-H]⁻ is typically observed with a mass-to-charge ratio (m/z) of 287 for the most abundant isotopic peak. dioxin20xx.org Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the precursor ion. nih.govulisboa.pt For instance, in-source fragmentation under APCI can provide intensive fragmentation for structural identification. nih.gov High-resolution mass spectrometry (HRMS) offers even greater confidence in identification by providing highly accurate mass measurements, allowing for the determination of the elemental composition.

GC-MS is also a powerful tool, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov However, methods have been developed for the analysis of the underivatized compound. chromatographyonline.com GC-tandem mass spectrometry (GC-MS/MS) improves selectivity and sensitivity, making it suitable for complex matrices like biosolids. chromatographyonline.com

Table 1: Mass Spectrometry Parameters for this compound Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Typical Application |

|---|---|---|---|---|

| LC-ESI-MS/MS | Negative | 287 | Varies with instrument; specific parent-daughter transitions are monitored | Water, Urine, Human Nails nih.govnih.govbceln.ca |

| LC-APCI-MS | Negative | [M-H]⁻ | Provides structural fragments via in-source fragmentation nih.gov | Metabolite Identification nih.gov |

| GC-MS/MS | Electron Impact (EI) | Molecular Ion | Specific transitions monitored for quantification | Biosolids, Paper Mulch chromatographyonline.com |

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of electrophilic compounds, particularly halogenated molecules like this compound. The three chlorine atoms on the molecule make it an ideal candidate for ECD analysis. nih.govscioninstruments.com

The principle of ECD involves the capture of electrons by the analyte as it passes through the detector, resulting in a decrease in the standing current, which generates a signal. This detector offers remarkable sensitivity for chlorinated compounds, often reaching sub-picogram levels. scioninstruments.com While highly sensitive, ECD is not as selective as mass spectrometry. Therefore, chromatographic separation must be optimized to ensure that the analyte peak is well-resolved from other co-extracted, electron-capturing substances. nih.gov Confirmation of results by a secondary method, such as GC-MS, is often recommended, especially for complex samples. scioninstruments.com

High-performance liquid chromatography (HPLC) systems can be equipped with ultraviolet-visible (UV-Vis) or fluorescence detectors for the quantification of phenolic compounds. akjournals.com

UV-Vis detection is based on the principle that the analyte absorbs light at specific wavelengths. Chlorophenols exhibit characteristic absorption bands in the UV region. researchgate.net For example, 2,4-dichlorophenol (B122985), a structurally related compound, shows a maximum absorbance at approximately 285 nm. iasks.org While robust and widely available, UV detection can lack the sensitivity and selectivity needed for trace environmental analysis, as many organic compounds absorb in the same region. akjournals.com

Fluorescence detection offers significantly greater sensitivity and selectivity compared to UV detection. ub.edumdpi.com Phenolic compounds can exhibit native fluorescence, but this is often weak. To enhance sensitivity, a pre-column or post-column derivatization step is frequently employed, where a fluorescent tag is attached to the analyte. sadil.ws For instance, various chlorophenols can be derivatized to produce highly fluorescent products, lowering detection limits by more than an order of magnitude compared to UV detection. ub.edusadil.ws The selection of appropriate excitation and emission wavelengths is crucial to maximize sensitivity and minimize interferences from other sample components. ub.edu

Table 2: Comparison of LC Detection Methods for Phenolic Compounds

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| UV-Vis | Absorbance of UV light researchgate.net | Robust, widely applicable, non-destructive | Lower sensitivity and selectivity akjournals.com |

| Fluorescence | Emission of light after excitation ub.edu | High sensitivity and selectivity ub.edumdpi.com | May require derivatization for non-fluorescent or weakly fluorescent compounds sadil.ws |

Quality Assurance and Quality Control Protocols in Environmental Analytical Chemistry

To generate data of known and defensible quality, analytical laboratories must operate a formal quality assurance (QA) and quality control (QC) program. epa.govresearchgate.net This is essential for minimizing errors that can arise during sample collection, handling, analysis, and data reporting. energy.gov

Key elements of a QA/QC program for the analysis of this compound include:

Initial Demonstration of Capability: The analyst must first demonstrate the ability to generate acceptable accuracy and precision with the chosen method. epa.gov

Method Detection Limit (MDL) Determination: The MDL is established to define the minimum concentration of the analyte that can be measured and reported with confidence.

Analysis of QC Samples: This involves the routine analysis of various control samples to monitor method performance. energy.gov These include:

Method Blanks: An analyte-free matrix is carried through the entire analytical process to check for contamination.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample to evaluate the effect of the sample matrix on the analytical result. acs.org

Ongoing Data Quality Checks: The results from QC samples are compared with established performance criteria to ensure the measurement system is in control. epa.gov The laboratory must maintain comprehensive records to document the quality of all generated data. epa.govresearchgate.net

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly for complex environmental and biological samples. chromatographyonline.comacs.org This technique is highly effective at correcting for matrix effects, which can cause signal suppression or enhancement in LC-MS analyses, as well as for variations in instrument response and sample preparation recovery. acs.org

The IDMS method involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample prior to extraction and analysis. nih.gov For this compound, a common internal standard is ¹³C₁₂-labeled triclosan. dioxin20xx.org Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. acs.org

Quantification is based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. dioxin20xx.orgacs.org This ratio remains constant regardless of sample loss or matrix-induced signal suppression. The use of ID-UPLC-MS/MS (isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry) has been successfully applied to determine levels of this compound in human urine and nails, achieving low limits of quantification (LOQ), for example, 2.0 μg/kg in nails. nih.govnih.gov

Ecological Risk Assessment Frameworks and Environmental Management Strategies

Derivation of Predicted No-Effect Concentrations (PNECs) for Aquatic and Terrestrial Ecosystems

A cornerstone of ecological risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC), which represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. nih.gov PNECs are typically derived from ecotoxicological data using either deterministic methods, such as applying an assessment factor (AF) to the lowest available toxicity value, or probabilistic methods like the Species Sensitivity Distribution (SSD). nih.gov

Aquatic Ecosystems:

For aquatic environments, PNECs for TCS are often based on toxicity data from a range of organisms, including algae, crustaceans, and fish. Algae have been identified as particularly sensitive to TCS. One study suggested an acute-based PNEC of 4.7 ng/L for the standard test species Selenastrum capricornutum. Chronic toxicity data for various aquatic species have also been used to establish PNECs. The deterministic approach involves dividing the lowest chronic toxicity value, such as a No-Observed-Effect Concentration (NOEC), by an assessment factor (typically ranging from 10 to 1000) to account for uncertainties.

Terrestrial Ecosystems:

In the terrestrial compartment, TCS exposure is primarily through the application of sewage sludge (biosolids) to agricultural land. eeer.org The derivation of a terrestrial PNEC involves toxicity tests on soil-dwelling organisms and plants. One study calculated a PNEC for TCS in soil ranging from 0.04 to 0.21 mg/kg using the log-logistic SSD method based on chronic toxicity data from 14 terrestrial species. Another investigation reported a PNEC range between 0.0008 and 0.004 mg TCS/kg (with 95% certainty) and between 0.04 and 0.2 mg TCS/kg soil dry weight (with 50% certainty) using the SSD approach. nih.gov Applying a safety factor to the lowest EC10 (the concentration affecting 10% of the test population) resulted in a PNEC of 0.06 mg TCS/kg soil dry weight. nih.gov

| Ecosystem | Organism/Group | PNEC Value | Derivation Method |

|---|---|---|---|

| Aquatic (Freshwater) | Algae (Selenastrum capricornutum) | 4.7 ng/L | Acute-based |

| Terrestrial | Soil Organisms | 0.04 - 0.21 mg/kg | Species Sensitivity Distribution (SSD) |

| Terrestrial | Soil Organisms | 0.0008 - 0.004 mg/kg (95% certainty) | Species Sensitivity Distribution (SSD) |

| Terrestrial | Soil Organisms | 0.04 - 0.2 mg/kg (50% certainty) | Species Sensitivity Distribution (SSD) |

Refined Environmental Exposure Assessment Methodologies

An accurate environmental exposure assessment is critical for a reliable risk assessment. For TCS, this involves measuring its concentrations in various environmental compartments and using models to predict concentrations where data are scarce.

Measured environmental concentrations (MECs) of TCS have been widely reported. It is frequently detected in wastewater treatment plant (WWTP) influent, with concentrations ranging from 1.86 to 26.8 µg/L. nih.gov While WWTPs can remove a significant portion of TCS, residual amounts are discharged into surface waters. eeer.org Consequently, TCS is found in rivers and streams, as well as in sediments and sludge. beyondpesticides.org For example, concentrations in activated sludge have been reported in the range of 580 to 14,700 µg/kg. nih.gov

To supplement monitoring data, environmental fate models are employed to predict environmental concentrations (PECs). Fugacity models, which describe the partitioning of a chemical between different environmental compartments (e.g., water, soil, air, biota), have been used to predict TCS concentrations in surface water, sediment, and biota tissue. nih.govresearchgate.net These models can be run probabilistically to account for variability and uncertainty in input parameters, providing a distribution of potential exposure concentrations rather than a single point estimate. nih.gov

Application of Probabilistic Risk Assessment Models for the Chemical Compound

Probabilistic risk assessment (PRA) offers a more comprehensive approach than deterministic methods by quantifying the uncertainty and variability in both exposure and effects data. wikipedia.org For TCS, PRA has been applied to evaluate risks to aquatic and terrestrial life.

One common PRA technique is the use of Monte Carlo simulations. nih.gov This method involves repeatedly sampling from probability distributions defined for exposure and toxicity data to generate a distribution of possible risk quotients. This allows for a more nuanced understanding of risk, such as calculating the probability that a risk quotient will exceed a certain threshold (e.g., 1). nih.gov For instance, a probabilistic risk assessment for European rivers found that the probability of the risk quotient for algae exceeding 1 ranged from 0.2% to 45%, depending on the river's dilution factor. nih.gov

Another key component of PRA is the use of Species Sensitivity Distributions (SSDs). nih.govnih.gov An SSD is a statistical distribution of toxicity values for different species. By comparing the environmental concentration distribution with the SSD, one can estimate the proportion of species that may be adversely affected at a given concentration. Studies have used SSDs to evaluate the toxicity of TCS to aquatic organisms and then extrapolated these distributions to sediment and biological tissues, assuming equilibrium partitioning. nih.govresearchgate.net

Integration of Environmental Fate and Ecotoxicological Data in Risk Characterization

Risk characterization is the final step in the risk assessment process, where exposure and effects data are integrated to estimate the likelihood and magnitude of adverse ecological effects. epa.gov The most common method for this is the calculation of a Risk Quotient (RQ). nih.govepa.gov

The RQ is a simple ratio of a Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to a Predicted No-Effect Concentration (PNEC). nih.govepa.gov

RQ = MEC (or PEC) / PNEC

An RQ value greater than 1 suggests a potential for adverse effects, indicating that the environmental concentration is higher than the level deemed safe for the ecosystem. nih.gov Several studies have calculated RQs for TCS in various environmental compartments. For organisms in surface waters and sediments, RQs have been estimated to be in the ranges of 0.49–9.5 and 0.95–33.3, respectively, indicating a potential risk, particularly in sediments. nih.gov In some freshwater environments, RQs for TCS have been found to be significantly greater than 1, suggesting a likely risk to freshwater organisms. nih.gov For instance, one study calculated that the 95th percentile of the RQ for algae exceeded 1 for rivers with dilution factors of 100 or less. nih.gov

| Environmental Compartment | Organism Group | RQ Range | Indicated Risk Level |

|---|---|---|---|

| Surface Water | Aquatic Organisms | 0.49 - 9.5 | Potential Risk |

| Sediment | Benthic Organisms | 0.95 - 33.3 | Potential Risk |

| Freshwater (modeled) | Freshwater Organisms | >1 (up to 232) | Likely Adverse Effects |

| Wastewater (untreated/treated) | Bacteria | >1 | Potential impact on WWTP function |

Remediation Technologies for Contaminated Environmental Compartments

Given the persistence and potential toxicity of TCS, various remediation technologies have been investigated to remove it from contaminated water and soil. These can be broadly categorized into biological, physical, and chemical methods.

Biological Remediation: Biodegradation is considered an environmentally sustainable approach that can lead to the complete mineralization of TCS without generating toxic by-products. vigyanvarta.innih.gov A variety of microorganisms, including bacteria (Pseudomonas putida, Alcaligenes xylosoxidans), fungi (Trametes versicolor, Pleurotus ostreatus), and algae, have demonstrated the ability to degrade TCS. vigyanvarta.inresearchgate.net These processes are central to the removal of TCS in conventional wastewater treatment plants. eeer.org

Physical Remediation: Adsorption is a common physical method for TCS removal. Materials with high surface areas, such as granular activated carbon (GAC), powdered activated carbon, biochar, and clays (B1170129) like kaolinite (B1170537) and montmorillonite, have proven effective in adsorbing TCS from water. eeer.orgvigyanvarta.inarviatechnology.com Advanced membrane technologies, including nanofiltration and reverse osmosis, can also effectively remove TCS, though they can be more costly. eeer.orgarviatechnology.com

Chemical Remediation: Chemical oxidation processes are highly effective in breaking down the TCS molecule. These include ozonation, UV irradiation, and advanced oxidation processes (AOPs) like UV/hydrogen peroxide. eeer.orgvigyanvarta.inarviatechnology.com Ozonation can rapidly oxidize TCS, and UV irradiation has been shown to achieve high removal efficiencies in wastewater. eeer.org Chlorination, a common disinfection process, also contributes to the degradation of TCS. eeer.org Furthermore, manganese oxides naturally present in soils can facilitate the oxidative transformation of TCS. acs.org

Source Reduction and Sustainable Management Practices

The most effective long-term strategy for mitigating the environmental risks of TCS is to reduce its input into the environment at the source. Over 95% of TCS in consumer products is disposed of down residential drains, making these products the primary source of environmental contamination. beyondpesticides.org

A significant step in source reduction was the 2016 ruling by the U.S. Food and Drug Administration (FDA) that banned the use of TCS and 18 other antimicrobial chemicals in over-the-counter consumer antiseptic wash products (e.g., liquid, foam, and gel hand soaps, bar soaps, and body washes). nih.gov This decision was based on a lack of evidence that these ingredients were more effective than plain soap and water in preventing illness and the potential for long-term adverse health effects. nih.gov

Sustainable management practices focus on preventing pollution and promoting the use of safer alternatives. This includes:

Promoting Green Chemistry: Encouraging the design and use of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Increased Transparency: Requiring clear labeling of products containing TCS to allow consumers to make informed choices. nih.gov

Pre-market Evaluation: Conducting thorough evaluations of the long-term health and ecological impacts of antimicrobial substances before they are incorporated into widely used products. nih.gov

Advanced Wastewater Treatment: Implementing and optimizing the remediation technologies discussed in section 8.5 in wastewater treatment plants to maximize the removal of TCS before effluent is discharged into the environment. nih.gov

The consensus among many scientists is that antimicrobials like TCS should only be used when they provide an evidence-based health benefit, to prevent unnecessary environmental contamination and potential harm to ecosystems. nih.gov

Future Research Trajectories and Emerging Questions in 4 Chloro 2 2,4 Dichlorophenoxy Phenol Studies

Comprehensive Elucidation of Complete Environmental Transformation Pathways and Metabolomes

While the primary degradation pathways of similar chlorinated phenoxy phenols, such as triclosan (B1682465), are partially understood, a complete picture of the environmental transformation of 4-Chloro-2-(2,4-dichlorophenoxy)phenol is lacking. Future research must focus on identifying the full spectrum of its transformation products under various environmental conditions. This includes biotic and abiotic processes like photolysis, hydrolysis, and microbial degradation in different environmental compartments such as water, soil, and sediment. europa.eunih.gov

Initial studies on triclosan have identified several key transformation routes, which likely serve as a model for this compound. These include cleavage of the ether bond and hydroxylation. For instance, the oxidation of triclosan by manganese oxides yields coupling products, p-(hydro)quinones, and a small amount of 2,4-dichlorophenol (B122985). acs.org Similarly, microbial metabolism can lead to complete mineralization, but intermediate metabolites are often formed. nih.gov One of the major identified transformation products of triclosan is 2,4-dichlorophenol. europa.eu

A critical research gap is the comprehensive characterization of the "metabolome" of this compound in the environment. Advanced analytical techniques, such as high-resolution mass spectrometry, should be employed to identify previously unknown and potentially more toxic or persistent metabolites. Understanding these pathways is crucial, as transformation products can sometimes be more harmful than the parent compound.

Table 1: Known and Potential Transformation Products of Chlorinated Phenoxy Phenols

| Parent Compound | Transformation Process | Key Products | Environmental Significance |

| This compound (and its isomers like Triclosan) | Photolysis | Dioxin congeners (e.g., 2,8-DCDD), Chlorophenols | Formation of highly toxic and persistent dioxins is a major concern. nih.gov |

| Microbial Degradation | 2,4-Dichlorophenol, Chlorocatechols | Intermediates may persist and exhibit their own toxicity. researchgate.net | |

| Oxidation (e.g., by MnO2) | Coupling products, p-(hydro)quinones, 2,4-Dichlorophenol | Indicates abiotic degradation pathways in soils and sediments. acs.org | |

| Methylation | Methyl-triclosan | A more bioaccumulative and persistent form. nih.gov |

Long-term Ecological Impacts and Trophic Transfer Dynamics through Food Webs

The long-term ecological consequences of chronic, low-level exposure to this compound are largely unknown. Its hydrophobic nature suggests a high potential for bioaccumulation in organisms and biomagnification through food webs. unime.itnih.gov Future research should prioritize long-term studies that assess the impact on various trophic levels, from microorganisms and algae to invertebrates, fish, and marine mammals. nih.govresearchgate.net

Studies on the related compound triclosan have already demonstrated its tendency to accumulate in aquatic species. nih.gov For example, research has shown that the conversion of methyl-triclosan in lower-level consumers can act as a carrier of the contaminant to higher levels in the food chain. nih.gov Alterations in algal community structure have been observed in ecosystems receiving wastewater effluent containing triclosan, which can impact nutrient processing and the natural food web structure. nih.gov

Future investigations need to move beyond single-species laboratory tests to more complex, ecosystem-level studies, such as mesocosm experiments. These studies should focus on sublethal endpoints, including reproductive success, developmental abnormalities, and behavioral changes, which can have significant population-level effects. Understanding the dynamics of trophic transfer is essential for accurately assessing the risk to top predators and, potentially, to humans who consume contaminated wildlife.

Advanced Omics Applications for Deeper Mechanistic Understanding in Ecotoxicology